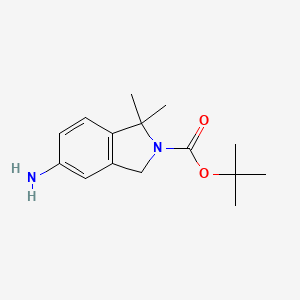
4,4-Dimethylpyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the dimethyl groups at the 4-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method is the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium complexes, can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave irradiation, have been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 4,4-Dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinedione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazolidinediones, which can exhibit different physical and chemical properties depending on the substituents .
科学研究应用
4,4-Dimethylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a scaffold for drug design.
Medicine: Derivatives of this compound have shown promise as anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for various agrochemicals
作用机制
The mechanism of action of 4,4-Dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can interfere with metal-dependent enzymatic processes. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways .
相似化合物的比较
1,2-Diphenyl-3,5-dioxopyrazolidine: Known for its anti-inflammatory properties.
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in the treatment of rheumatoid arthritis.
1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: Exhibits antimicrobial activity
Uniqueness: 4,4-Dimethylpyrazolidine-3,5-dione stands out due to its enhanced stability and reactivity, attributed to the presence of the dimethyl groups. This makes it a versatile compound for various synthetic and industrial applications. Its unique structure also allows for diverse chemical modifications, leading to a wide range of derivatives with different biological activities .
属性
CAS 编号 |
29005-43-4 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
4,4-dimethylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(8)6-7-4(5)9/h1-2H3,(H,6,8)(H,7,9) |
InChI 键 |
PGBXZDDHDXRVAV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NNC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)

![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)

![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)



![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)


